molecular formula C14H15F3N2O2S B6626605 N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B6626605
Poids moléculaire: 332.34 g/mol
Clé InChI: LLZMMYRQNLZTFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been shown to inhibit the activity of several kinases, making it a promising candidate for cancer therapy.

Mécanisme D'action

CCT137690 inhibits the activity of CDKs, Aurora kinases, and PLKs by binding to the ATP-binding site of these kinases. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. As a result, CCT137690 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models. In addition, CCT137690 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CCT137690 is its specificity for CDKs, Aurora kinases, and PLKs, which are all involved in cell cycle regulation and are often dysregulated in cancer cells. This specificity makes CCT137690 a promising candidate for cancer therapy with minimal side effects. However, one limitation of CCT137690 is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of CCT137690. One potential direction is to optimize the synthesis method to improve the yield and solubility of CCT137690. Another direction is to explore the potential of CCT137690 as a combination therapy with other cancer drugs or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of CCT137690 in clinical trials.

Méthodes De Synthèse

The synthesis of CCT137690 involves several steps, starting with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide to give CCT137690. The overall yield of this synthesis method is around 30%.

Applications De Recherche Scientifique

CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDKs (cyclin-dependent kinases), Aurora kinases, and PLKs (Polo-like kinases), which are all involved in cell cycle regulation and are often dysregulated in cancer cells. CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-10-8-11(14(15,16)17)4-5-12(10)22(20,21)19(2)13(9-18)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMMYRQNLZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.